5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, an oxazole ring, and methoxybenzoyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the piperazine and oxazole rings, followed by the introduction of the methoxybenzoyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonitrile group can yield primary amines.
Scientific Research Applications
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antibacterial, or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and oxazole rings, along with the methoxybenzoyl and methoxyphenyl groups, contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and methoxyphenyl group and are investigated for their potential as alpha1-adrenergic receptor antagonists.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine ring and methoxyphenyl group and is studied for its antibacterial activity.
Uniqueness
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-17-9-7-16(8-10-17)22(28)26-11-13-27(14-12-26)23-19(15-24)25-21(31-23)18-5-3-4-6-20(18)30-2/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBVWYRXZDLZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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